[2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate
Description
[2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate is a synthetic organic compound that combines the structural features of difluoromethoxy aniline and xanthene carboxylate
Properties
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO5/c24-23(25)30-15-11-9-14(10-12-15)26-20(27)13-29-22(28)21-16-5-1-3-7-18(16)31-19-8-4-2-6-17(19)21/h1-12,21,23H,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINUBCUOFMTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate typically involves the following steps:
Preparation of 4-(Difluoromethoxy)aniline: This intermediate can be synthesized by reacting 4-nitroanisole with difluoromethyl ether in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine.
Formation of the Xanthene Derivative: The xanthene-9-carboxylate moiety can be prepared through a Friedel-Crafts acylation reaction involving phthalic anhydride and resorcinol, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the xanthene moiety can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.
Industry
In the materials science field, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the xanthene moiety.
Mechanism of Action
The mechanism by which [2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The difluoromethoxy group could enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methoxyanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
[2-(4-Chloroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate: Contains a chloro group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in [2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate can impart unique properties such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds.
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